molecular formula C18H28Cl3N3O B5984235 4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride

4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride

Cat. No.: B5984235
M. Wt: 408.8 g/mol
InChI Key: WTHAUZCMOYWVSZ-UHFFFAOYSA-N
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Description

4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride is a complex organic compound that belongs to the class of tertiary amino compounds. It features a pyridine ring substituted with dimethylamino and methylphenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylpyridine with formaldehyde and dimethylamine under controlled conditions to introduce the dimethylamino groups. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The pyridine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with similar structural features.

    Pyridinium salts: Structurally diverse compounds with applications in various fields.

Uniqueness

4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its diverse applications make it a valuable compound in research and industry.

Properties

IUPAC Name

4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O.3ClH/c1-13-6-8-14(9-7-13)17-18(22)15(11-20(2)3)10-16(19-17)12-21(4)5;;;/h6-10,22H,11-12H2,1-5H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHAUZCMOYWVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC(=N2)CN(C)C)CN(C)C)O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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